Terguride
Descripción general
Descripción
Terguride Description
Terguride is a semisynthetic ergot alkaloid with a complex pharmacological profile, exhibiting both dopamine agonist and antagonist properties. It is a derivative of lisuride and has been studied for its potential in treating various conditions, including Parkinson's disease, hyperprolactinemia, and extrapyramidal side effects of neuroleptic treatment . Terguride has shown to have a mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activity, which contributes to its therapeutic effects .
Synthesis Analysis
The synthesis of terguride involves the dihydrogenation of lisuride, which is an ergot derivative. While the specific synthesis process is not detailed in the provided papers, it is known that ergot alkaloids can be semisynthesized through various chemical reactions, often involving coupling reactions such as the Suzuki-coupling mentioned in the context of synthesizing related compounds . The synthesis process aims to achieve a compound with the desired pharmacological properties while maintaining stability and efficacy.
Molecular Structure Analysis
Terguride's molecular structure is characterized by its ergoline backbone, which is common among ergot alkaloids. The structure has been determined by X-ray diffraction methods, revealing that terguride can exist in different crystal forms with varying numbers of symmetry-independent molecules . The conformation of these molecules can be compared using torsion angles obtained from ab initio quantum-mechanical calculations, which help in understanding the three-dimensional arrangement and potential interactions of the compound .
Chemical Reactions Analysis
As a derivative of lisuride, terguride undergoes chemical reactions typical of ergot alkaloids. These reactions can include interactions with various neurotransmitter systems, particularly dopamine receptors. Terguride acts as a partial agonist at dopamine D2 receptors, which means it can have agonistic or antagonistic effects depending on the dopaminergic tone . This dual action is central to its therapeutic effects and also influences its interactions with other drugs, such as haloperidol .
Physical and Chemical Properties Analysis
The physical and chemical properties of terguride contribute to its pharmacokinetics and pharmacodynamics. It has been found to have good thermal and morphological stability, which is beneficial for its use as a medication . The introduction of aryl groups at specific positions in the fluorene structure of related compounds has been shown to improve stability, suggesting that similar modifications in terguride could enhance its properties . Terguride's solubility, stability, and binding affinity to dopamine receptors are crucial for its activity as a medication.
Case Studies and Clinical Trials
Several clinical trials and case studies have been conducted to evaluate the efficacy of terguride in various conditions. In Parkinson's disease, terguride has been shown to have slight antiparkinsonian efficacy and was preferred by patients over placebo . It also demonstrated antiparkinsonian and antihyperactivity effects in a monkey model of Parkinson's disease . In the treatment of hyperprolactinemia, terguride showed a potent prolactin-inhibiting effect and was preferred over bromocriptine due to fewer side effects . Additionally, terguride improved extrapyramidal side effects in schizophrenic patients on neuroleptic treatment . These studies highlight the potential of terguride as a therapeutic agent in various dopaminergic disorders.
Aplicaciones Científicas De Investigación
Neuroendocrine Effects
Terguride, a derivative of lisuride, has shown potential in inhibiting pituitary prolactin (PRL) secretion. It possesses mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activities. Studies have demonstrated its potent dose-dependent PRL-inhibiting and growth hormone (GH)-releasing effect. Interestingly, it does not significantly alter levels of thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), or luteinizing hormone (LH) compared to placebo (Ciccarelli, Touzel, Besser, & Grossman, 1988).
Parkinson's Disease Research
In animal models of Parkinson's disease, terguride displayed both agonist and antagonist actions at striatal dopamine receptors. It did not induce stereotypies in rodents or emesis in dogs. However, it showed efficacy in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, suggesting potential utility for chronic treatment of Parkinson's disease (Koller & Herbster, 1987).
Treatment of Extrapyramidal Side Effects
Terguride, as a partial dopamine agonist, was administered in a clinical trial to schizophrenic patients suffering from extrapyramidal side effects of neuroleptic treatment. The trial demonstrated significant improvement in the Rating Scale for Extrapyramidal Side Effects and the Brief Psychiatric Rating Scale (Filip, Maršálek, Hálková, & Karen, 1992).
Dopamine Receptor Occupancy
A study analyzing dopamine D2 receptor binding occupancy of terguride showed its antihyperprolactinemic effect was elicited despite low receptor occupancy. This suggests terguride's effectiveness at low dosages and its potential for developing rational dosage regimens (Yamada, Irizuki, Takayanagi, Yamamoto, Sawada, & Iga, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-YXJHDRRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37686-85-4 (maleate[1:1]) | |
Record name | Terguride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045809 | |
Record name | Terguride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Terguride | |
CAS RN |
37686-84-3 | |
Record name | Terguride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terguride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terguride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terguride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terguride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERGURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.